molecular formula C12H12Cl2N2OS2 B2958386 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide CAS No. 392237-03-5

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide

Cat. No. B2958386
CAS RN: 392237-03-5
M. Wt: 335.26
InChI Key: YHAJWIAZQDSSTA-UHFFFAOYSA-N
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Description

“N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide” is a compound that has gained popularity in scientific research. It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of “N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Cytotoxic Agent in Cancer Therapy

Thiazole derivatives have been shown to possess potent cytotoxic properties against various cancer cell lines. For instance, certain compounds have demonstrated significant cytotoxicity against MBA-MB-231 cell lines, indicating potential use in cancer therapy .

Antitumor Activity

Related thiazole compounds have been synthesized and reported to exhibit antitumor activity. These compounds have been tested for their effects on human tumor cell lines, including prostate cancer, showcasing their potential as antitumor agents .

Antimicrobial Activity

New racemic compounds containing the dichlorothiophenyl thiazole moiety have been evaluated for their antimicrobial activities. These studies suggest that such compounds could be developed into antimicrobial agents .

Antioxidant Properties

In addition to antimicrobial activity, these racemic compounds have also been tested for their antioxidant properties. The presence of the dichlorothiophenyl thiazole structure contributes to the antioxidant capabilities of these molecules .

Anti-inflammatory and Analgesic Applications

Compounds bearing a pyrazole carbothioamide moiety, which is structurally related to the compound , have shown a variety of biologically active properties including anti-inflammatory and analgesic effects .

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS2/c1-2-3-4-10(17)16-12-15-8(6-18-12)7-5-9(13)19-11(7)14/h5-6H,2-4H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAJWIAZQDSSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide

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